2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide
CAS No.: 941882-81-1
Cat. No.: VC6917313
Molecular Formula: C20H18ClN3O2
Molecular Weight: 367.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941882-81-1 |
|---|---|
| Molecular Formula | C20H18ClN3O2 |
| Molecular Weight | 367.83 |
| IUPAC Name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O2/c1-2-14-3-9-17(10-4-14)22-19(25)13-24-20(26)12-11-18(23-24)15-5-7-16(21)8-6-15/h3-12H,2,13H2,1H3,(H,22,25) |
| Standard InChI Key | JORANYCSMDRCJP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Introduction
Synthesis Pathway
The synthesis of compounds like this typically involves multi-step organic reactions. While specific protocols for this compound are not readily available, general strategies for similar pyridazinone derivatives include:
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Formation of the Pyridazinone Core:
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Condensation of hydrazine derivatives with diketones or keto esters to form the pyridazinone scaffold.
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Functionalization at Position 3:
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Electrophilic substitution to introduce the 4-chlorophenyl group.
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Acetamide Coupling:
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Reaction of the pyridazinone derivative with an acetamide precursor (e.g., chloroacetyl chloride followed by amination with 4-ethylphenylamine).
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Example Reaction Scheme:
Crystallographic and Spectroscopic Characteristics
Compounds of this class are often characterized using advanced techniques:
Spectroscopy:
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IR Spectroscopy: Identifies functional groups (e.g., amide vibrations around 1650 cm).
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NMR (1H and 13C): Distinguishes aromatic protons, amide NH signals, and ethyl group resonances.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Crystallography:
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Pyridazinone derivatives frequently exhibit planar structures due to conjugation within the ring system.
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Potential for π-stacking interactions and hydrogen bonding in crystal packing.
Potential Applications
Pyridazinone derivatives, including compounds like this one, are widely studied for their pharmacological properties:
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Pharmaceutical Applications:
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Investigated as anti-inflammatory agents due to their ability to inhibit enzymes like cyclooxygenase (COX).
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Potential analgesic properties based on structural similarity to known bioactive pyridazinones.
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Material Science:
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Pyridazine-based compounds can serve as intermediates in the synthesis of dyes or polymers due to their aromatic nature.
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Molecular Docking Studies:
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Computational studies suggest that such compounds might interact with biological targets like kinases or receptors, making them candidates for drug discovery.
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Future Research Directions
Further research on this compound could focus on:
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Biological Activity Testing:
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Screening for anti-inflammatory, anticancer, or antimicrobial properties.
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Structure-Activity Relationship (SAR) Studies:
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Modifying substituents on the pyridazinone or acetamide groups to optimize bioactivity.
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Crystallographic Analysis:
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Detailed study of intermolecular interactions in the solid state.
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